METHYL 7-CYCLOPROPYL-3-[(2-METHYLPHENYL)METHYL]-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE
Overview
Description
Methyl 7-cyclopropyl-3-[(2-methylphenyl)methyl]-2,4-dioxo-1-phenyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylate is a complex organic compound belonging to the pyrido[2,3-d]pyrimidine family This compound is characterized by its unique structure, which includes a cyclopropyl group, a methylphenyl group, and a pyrido[2,3-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-cyclopropyl-3-[(2-methylphenyl)methyl]-2,4-dioxo-1-phenyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials, such as cyclopropylamine, 2-methylbenzyl chloride, and pyrido[2,3-d]pyrimidine derivatives, under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF), and catalysts such as palladium on carbon (Pd/C) or copper iodide (CuI).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Purification methods like recrystallization and chromatography are used to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-cyclopropyl-3-[(2-methylphenyl)methyl]-2,4-dioxo-1-phenyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral medium.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: Halogenated derivatives with NaOH in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 7-cyclopropyl-3-[(2-methylphenyl)methyl]-2,4-dioxo-1-phenyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and inflammatory disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: It is used in studies to understand its interaction with biological targets and its effects on cellular processes.
Industrial Applications: The compound is explored for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 7-cyclopropyl-3-[(2-methylphenyl)methyl]-2,4-dioxo-1-phenyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways and biological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-cyclopentyl-7-cyclopropyl-2-mercapto-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate
- Methyl 4-cyclopropyl-2-(methylthio)pyrimidine-5-carboxylate
- Methyl 7-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate
Uniqueness
Methyl 7-cyclopropyl-3-[(2-methylphenyl)methyl]-2,4-dioxo-1-phenyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylate is unique due to its specific structural features, such as the presence of a cyclopropyl group and a methylphenyl group. These structural elements contribute to its distinct chemical properties and potential biological activities, setting it apart from other similar compounds.
Properties
IUPAC Name |
methyl 7-cyclopropyl-3-[(2-methylphenyl)methyl]-2,4-dioxo-1-phenylpyrido[2,3-d]pyrimidine-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O4/c1-16-8-6-7-9-18(16)15-28-24(30)22-20(25(31)33-2)14-21(17-12-13-17)27-23(22)29(26(28)32)19-10-4-3-5-11-19/h3-11,14,17H,12-13,15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEYZKWDXHKUSIU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=O)C3=C(N=C(C=C3C(=O)OC)C4CC4)N(C2=O)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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